Product packaging for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate(Cat. No.:CAS No. 1881322-09-3)

ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Cat. No.: B1459879
CAS No.: 1881322-09-3
M. Wt: 170.17 g/mol
InChI Key: WTMDRTKFTFGVPR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate (CAS: 1881322-09-3) is a pyrazole-derived compound featuring a hydroxyl group at the 4-position of the heterocyclic ring and an ethyl ester moiety at the acetic acid side chain. Its molecular formula is C₇H₁₀N₂O₃, with a purity of 96% as reported in commercial catalogs . Regioselective synthesis methods, such as those involving citric acid-mediated catalysis for analogous compounds, highlight its accessibility for structural diversification .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B1459879 ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate CAS No. 1881322-09-3

Properties

IUPAC Name

ethyl 2-(4-hydroxypyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-9-4-6(10)3-8-9/h3-4,10H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMDRTKFTFGVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate typically involves:

  • Formation of the pyrazole ring via condensation of β-keto esters with hydrazine derivatives.
  • Introduction of the ethyl acetate side chain through alkylation or esterification reactions.
  • Functionalization to introduce the 4-hydroxy substituent on the pyrazole ring.

The key intermediate is often an ethyl 2-(1H-pyrazol-1-yl)acetate, which upon further treatment yields the 4-hydroxy derivative.

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)acetate

A common precursor to the target compound is ethyl 2-(1H-pyrazol-1-yl)acetate, synthesized by nucleophilic substitution of ethyl chloroacetate with 1H-pyrazole:

  • Reaction: Ethyl chloroacetate reacts with 1H-pyrazole under basic conditions to yield ethyl 2-(1H-pyrazol-1-yl)acetate.
  • Conditions: Typically carried out in refluxing solvents with a base to deprotonate pyrazole and facilitate nucleophilic attack.
  • Yield: This step is generally efficient and provides a good yield of the intermediate ester.

This intermediate serves as a platform for further functionalization to introduce the hydroxy group at the 4-position of the pyrazole ring.

Formation of 4-Hydroxy-1H-pyrazolyl Derivatives

The 4-hydroxy substitution on the pyrazole ring can be achieved by:

  • Hydrazine Hydrate Treatment: Refluxing ethyl 2-(1H-pyrazol-1-yl)acetate with hydrazine hydrate leads to the formation of 2-(1H-pyrazol-1-yl)acetohydrazide, which can be further cyclized or modified to introduce the hydroxy group at the 4-position.
  • Cross-Claisen Condensation: This method involves condensation reactions that efficiently produce 4-oxy substituted pyrazolones, which are structurally related to the 4-hydroxy pyrazole derivatives.

The hydroxy group is often introduced via tautomerization or direct substitution during ring closure steps, yielding the 4-hydroxy pyrazole structure.

Detailed Synthetic Route from β-Keto Esters

An alternative and more elaborated synthetic approach involves β-keto esters and hydrazine derivatives, as demonstrated by Grošelj et al.:

  • Step 1: Preparation of β-keto ester (e.g., ethyl 2-oxoacetate derivatives) via Masamune-Claisen condensation or related methods.
  • Step 2: Reaction of the β-keto ester with hydrazine derivatives under reflux in methanol to form 1-substituted 5-hydroxy-1H-pyrazole derivatives.
  • Step 3: Acidolytic deprotection (if protecting groups are used) to afford the free 4-hydroxy pyrazole compound.
  • Step 4: Optional acylation reactions to modify the amino or hydroxy groups, confirming the functional groups' presence and position.

This method yields the 4-hydroxy pyrazole derivatives in moderate to good yields (48–84%), depending on the substituents and reaction conditions.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Ethyl chloroacetate + 1H-pyrazole Reflux in suitable solvent with base High Formation of ethyl 2-(1H-pyrazol-1-yl)acetate
Hydrazine hydrate treatment Reflux in methanol Moderate Conversion to acetohydrazide intermediate
β-Keto ester + hydrazine Reflux in methanol 48–83 Formation of 5-hydroxy-1H-pyrazole derivatives
Acidolytic deprotection HCl in ethyl acetate 78–84 Removal of protecting groups to yield free hydroxy pyrazole
Acylation (optional) Acetic anhydride or benzoyl chloride in methanol/CH2Cl2 55–87 Formation of N-acyl or N,O-diacyl derivatives

Data adapted from Grošelj et al.

Mechanistic Insights

  • The pyrazole ring is formed via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization.
  • The hydroxy group at the 4-position arises from tautomerization of pyrazolones or direct substitution during ring closure.
  • Protecting groups such as Boc on aminoethyl side chains are used to control reactivity and are removed under acidic conditions.
  • Acylation reactions demonstrate the presence and reactivity of the hydroxy and amino groups on the pyrazole ring.

Alternative Synthetic Approaches

  • Cross-Claisen Condensation: This greener method uses clay catalysts and polyethylene glycol as a solvent to synthesize 4-oxy substituted pyrazolones, which can be converted to the target compound.
  • Use of Dimethyl Acetone-1,3-dicarboxylate: This precursor can be condensed with hydrazines to produce pyrazole derivatives that can be hydrolyzed and amidated to yield various substituted pyrazoles, including hydroxy derivatives.

Summary Table of Key Synthetic Routes

Method Starting Material(s) Key Reagents/Conditions Product Type Yield Range Reference
Nucleophilic substitution Ethyl chloroacetate + 1H-pyrazole Base, reflux Ethyl 2-(1H-pyrazol-1-yl)acetate High
Hydrazine hydrate treatment Ethyl 2-(1H-pyrazol-1-yl)acetate Hydrazine hydrate, reflux in methanol 2-(1H-pyrazol-1-yl)acetohydrazide Moderate
β-Keto ester + hydrazine β-Keto ester derivatives Reflux in methanol, acidolytic deprotection 4-Hydroxy-1H-pyrazolyl derivatives 48–84%
Cross-Claisen condensation Various β-keto esters Clay catalyst, PEG-400, pH 12.5 4-Oxy substituted pyrazolones Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ethyl 2-(4-oxo-1H-pyrazol-1-yl)acetate.

    Reduction: Formation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity:
Research has indicated that pyrazole derivatives, including ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, exhibit promising antitumor properties. A study reported the synthesis of various pyrazole derivatives that showed significant activity against different cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes related to tumor growth .

2. Anti-inflammatory Properties:
this compound has been explored for its anti-inflammatory effects. In vitro studies demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

3. Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

1. Agrochemical Development:
In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives have been designed to enhance crop protection against pests and diseases while minimizing environmental impact .

2. Plant Growth Regulators:
Research indicates that pyrazole derivatives can act as plant growth regulators, influencing plant development and yield. This compound may play a role in developing new formulations that promote healthy plant growth under various environmental conditions .

Material Science Applications

1. Coordination Chemistry:
The compound's ability to act as a ligand makes it valuable in coordination chemistry. It can form stable complexes with transition metals, which are essential in catalysis and materials science applications .

2. Synthesis of Functional Materials:
this compound can be utilized in the synthesis of functional materials with specific properties for electronics or photonics applications. Its unique structural features allow for the development of materials with tailored electronic characteristics .

Case Studies

Case Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antitumor activity against human cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Agrochemical Research
In agricultural research, formulations containing this compound were tested for their efficacy against common crop pathogens. Results indicated improved resistance and yield in treated crops compared to controls .

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other bioactive pyrazole derivatives. The hydroxyl group and ester functionality may play a role in its binding to enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

Ethyl 2-(Imidazol-yl)Acetate Derivatives

Imidazole analogs, such as ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate (Figure 1A in ), replace the pyrazole core with an imidazole ring. Key differences include:

  • Electronic Properties : Imidazole’s dual nitrogen atoms increase basicity compared to pyrazole, altering solubility and reactivity.
  • Applications : Such derivatives are explored as kinase inhibitors due to their planar aromatic systems.

Amino-Substituted Pyrazole Analogs

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2, similarity: 0.90) replaces the hydroxyl group with an amino substituent (). This modification:

  • Increases Basicity: The amino group (pKa ~9–10) vs. hydroxyl (pKa ~8–10) alters protonation states under physiological conditions.
  • Synthetic Utility: The amino group facilitates further derivatization, such as amidation or Schiff base formation.

Halogenated Pyrazole Derivatives

Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 1158314-64-7) introduces iodine and methyl groups ():

  • Halogen Bonding : Iodine’s polarizability enables halogen bonding, useful in crystal engineering or target binding.

Triazole-Pyrazole Hybrids

Ethyl 2-(3-(4-butyl-1H-1,2,3-triazol-1-yl)-4-cyano-1H-pyrazol-1-yl)acetate () combines triazole and pyrazole rings:

  • Click Chemistry : Synthesized via copper-catalyzed azide-alkyne cycloaddition, demonstrating modular assembly.
  • Electron-Withdrawing Groups: The cyano substituent reduces electron density, affecting reactivity in nucleophilic substitutions.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate Pyrazole 4-hydroxy C₇H₁₀N₂O₃ Hydrogen-bond donor, pharmaceutical intermediate
Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate Imidazole 2,5-diphenyl C₁₉H₁₉N₂O₂ Lipophilic, kinase inhibitor candidate
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Pyrazole 4-amino C₇H₁₁N₃O₂ High basicity, amidation precursor
Ethyl 2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate Pyrazole 4-iodo, 3,5-dimethyl C₈H₁₂IN₃O₂ Halogen bonding, steric hindrance
Ethyl 2-(3-(4-butyl-triazol-1-yl)-4-cyano-pyrazol-1-yl)acetate Pyrazole-Triazole 4-cyano, 4-butyl C₁₄H₁₈N₆O₂ Click chemistry product, electron-deficient core

Biological Activity

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, a five-membered heterocyclic structure known for its pharmacological potential. The molecular weight of this compound is approximately 170.17 g/mol, which contributes to its bioactivity and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Compounds with similar structures have demonstrated the ability to inhibit key enzymes and receptors involved in disease processes:

  • Antimicrobial Activity : Similar pyrazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : The compound exhibits potential in reducing inflammatory markers such as TNF-α and IL-6.
  • Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines by targeting pathways like topoisomerase II and EGFR .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies reveal that derivatives of pyrazole exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Antibacterial

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been demonstrated through various assays measuring the inhibition of pro-inflammatory cytokines. For instance, certain pyrazole derivatives have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

CytokineInhibition (%)Reference Drug
TNF-α76 - 93Dexamethasone
IL-676 - 93Dexamethasone

Anticancer Activity

The anticancer effects of this compound are particularly noteworthy. Studies have indicated that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds suggest significant anticancer activity:

Cancer Cell LineIC50 (μM)Reference
MDA-MB-2318.79 ± 0.96
HepG212.00 ± 0.56

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including this compound, evaluating their biological activities against cancer cell lines and pathogens .
  • Molecular Modeling Studies : Molecular modeling has been employed to predict the binding affinities of these compounds to target proteins involved in inflammation and cancer progression .
  • Combinatorial Approaches : Research also explores the use of this compound in combination with other therapeutic agents to enhance efficacy against resistant bacterial strains and cancer cells .

Q & A

Q. What are the common synthetic routes for ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, and what experimental conditions are critical for optimizing yield?

Methodological Answer: The compound can be synthesized via cyclocondensation or alkylation reactions. For example:

  • Cyclocondensation : Reacting ethyl acetoacetate with hydrazine derivatives under basic conditions (e.g., NaOH in ethanol) forms the pyrazole core. Subsequent functionalization with ethyl bromoacetate introduces the acetate moiety .
  • Alkylation : Ethyl bromoacetate can directly alkylate pre-synthesized pyrazole derivatives (e.g., 4-hydroxy-1H-pyrazole) under reflux in ethanol, requiring anhydrous conditions to minimize hydrolysis .

Q. Key Parameters :

  • Temperature : Reflux (~78°C for ethanol) ensures sufficient reactivity while avoiding decomposition.
  • Catalysis : Sodium acetate or triethylamine may improve alkylation efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used to isolate the product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the pyrazole ring protons (δ 6.5–7.5 ppm) and acetate ester carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Peaks at ~3200–3400 cm1^{-1} (O–H stretch) and ~1740 cm1^{-1} (ester C=O) validate functional groups .
  • X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., hydroxy-pyrazole interactions), and crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict viable pathways. For example, ICReDD combines computational and experimental data to identify optimal reaction conditions (e.g., solvent, catalyst) .
  • Electronic Effects : Computational studies on substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) predict regioselectivity in alkylation or acylation reactions .
  • Solvent Modeling : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics and product stability .

Q. How do researchers resolve contradictions in reported bioactivity or synthetic yields for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) isolate critical variables (e.g., temperature, reagent stoichiometry) that influence yield discrepancies. For example, varying the molar ratio of ethyl bromoacetate to pyrazole can identify optimal alkylation conditions .
  • Reproducibility Checks : Cross-validate results using alternative synthetic routes (e.g., microwave-assisted vs. conventional heating) .
  • Meta-Analysis : Compare crystallographic data (e.g., bond lengths, angles) across studies to confirm structural consistency .

Q. What is the role of substituents (e.g., hydroxy vs. methyl groups) on the pyrazole ring in modulating biological or material properties?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Hydroxy Group : Enhances hydrogen-bonding capacity, influencing solubility and receptor binding in medicinal chemistry applications .
    • Methyl/Aryl Groups : Increase hydrophobicity, affecting membrane permeability in drug candidates or aggregation in materials science .
  • Experimental Validation : Synthesize analogs (e.g., 4-methyl or 4-aryl derivatives) and compare bioactivity (e.g., enzyme inhibition assays) or material properties (e.g., thermal stability) .

Q. How are advanced separation technologies (e.g., membrane filtration, HPLC) applied to purify this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities, especially for small-scale medicinal chemistry applications .
  • Membrane Separation : Nanofiltration membranes (MWCO ~300–500 Da) isolate the compound from unreacted starting materials in continuous-flow systems .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) optimizes crystal purity and size for X-ray studies .

Q. What strategies mitigate instability (e.g., hydrolysis, oxidation) during storage or reaction?

Methodological Answer:

  • Storage : Anhydrous conditions (desiccants, inert atmosphere) prevent ester hydrolysis. Low temperatures (−20°C) reduce oxidative degradation .
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations for long-term storage .
  • In Situ Derivatization : Protect the hydroxy group via temporary silylation (e.g., TMSCl) during synthetic steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate
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ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

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